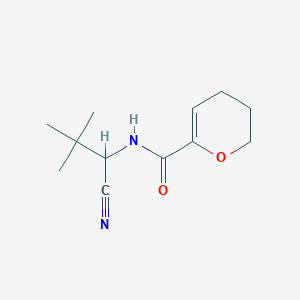

N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired compound. The synthesis analysis includes the detailed reaction steps, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold the atoms together. This can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound refer to the transformations it undergoes when it reacts with other substances. This can involve breaking and forming of bonds, and the transfer of electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación

Antitumor Activities

Researchers have explored the potential of N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide derivatives in antitumor activities. For instance, novel pyrimidiopyrazole derivatives have demonstrated significant in vitro antitumor activity against HepG2 cell lines (Fahim, Elshikh, & Darwish, 2019). Similarly, a range of carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through a reaction involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, exhibited potent cytotoxic properties against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Anticancer Activity

Studies on 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide analogues reveal their effectiveness in anticancer activity, especially against leukemia and breast cancer cell lines (Ahsan, 2012).

Antioxidant Properties

Investigations into indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives, synthesized using compounds like 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide, have shown promising antioxidant activities (Mohamed & El-Sayed, 2019).

Insecticidal Evaluation

Pyrazolecarboxamides containing cyano substituted N-pyridylpyrazole have been synthesized and evaluated for their insecticidal activities, with some compounds showing moderate effectiveness against oriental armyworm (Liu, Feng, Xiong, Wang, & Li, 2010).

Application in Catalysis

Compounds like NH4H2PO4/Al2O3 have been used as catalysts for synthesizing pyrazole and pyrano[2,3-c]pyrazole derivatives, indicating their potential application in catalysis (Maleki & Ashrafi, 2014).

Synthesis of Insecticides

The compound has been used in the synthesis of potent natural and unnatural pyrethrinoic insecticides, as demonstrated in the synthesis of chrysanthemic acid and hemicaronic aldehyde (Vos & Krief, 1979).

Mecanismo De Acción

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to exert its effects.

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)10(8-13)14-11(15)9-6-4-5-7-16-9/h6,10H,4-5,7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGMOJMBEGPBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)NC(=O)C1=CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)

![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)